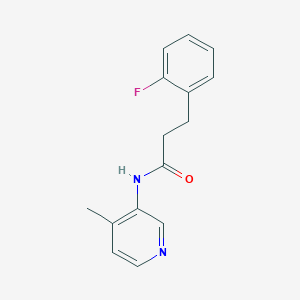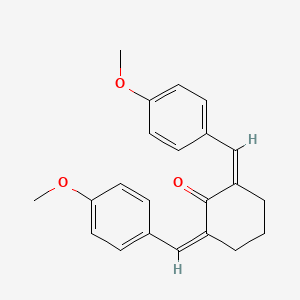![molecular formula C14H10F3NOS B7451239 N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide, also known as DFB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. DFB is a small molecule that belongs to the class of benzamides and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide is not fully understood. However, it has been proposed that N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide may act by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes are involved in various cellular processes and their inhibition may lead to the modulation of gene expression, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects:
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has been shown to have antiviral properties by inhibiting the replication of viruses such as influenza A and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide is also stable in solution and can be easily synthesized. However, one limitation of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its pharmacological properties.
Orientations Futures
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has several potential future directions. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide derivatives with improved pharmacological properties. In addition, the investigation of the mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide may lead to the discovery of new targets for drug development.
Méthodes De Synthèse
The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide involves the reaction between 4-fluorobenzoyl chloride and 4-(difluoromethylsulfanyl)aniline in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide as a white solid with a melting point of 110-112°C.
Applications De Recherche Scientifique
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. In addition, N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NOS/c15-10-3-1-9(2-4-10)13(19)18-11-5-7-12(8-6-11)20-14(16)17/h1-8,14H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMGFYJOQWRFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)



![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)





![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)

![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)
